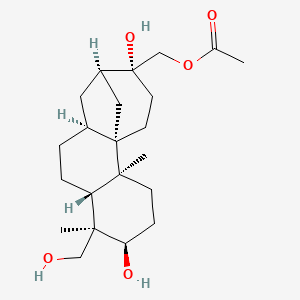

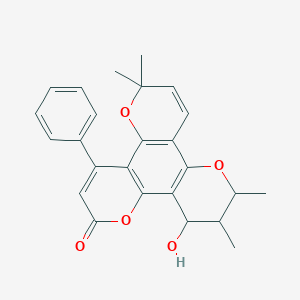

Aphidicolin-17-monoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

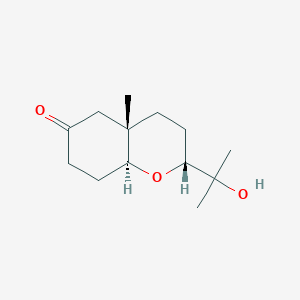

Aphidicolin-17-monoacetate is a diterpenoid. It has a role as a metabolite.

科学的研究の応用

Mechanism of Action and Inhibition

Aphidicolin-17-monoacetate, along with its analogues, has been studied for its inhibitory effects on DNA synthesis in various eukaryotic cells. These compounds specifically target DNA polymerase α, a crucial enzyme in the DNA replication process. Haraguchi et al. (1983) found that Aphidicolin-17-monoacetate and 3-deoxyaphidicolin significantly inhibit DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA and protein syntheses. The inhibition is competitive with respect to dCTP, indicating a specific interaction with the DNA polymerization process. Such inhibitors can delay or prevent cell division, suggesting potential applications in studying cell cycle regulation and developmental biology (Haraguchi et al., 1983).

Applications in Cell Cycle Synchronization

The ability of aphidicolin and its derivatives to halt DNA synthesis without affecting other cellular processes makes them valuable tools for synchronizing cell cultures. Pedrali-Noy et al. (1980) utilized aphidicolin to synchronize HeLa cell cultures, demonstrating its efficacy in accumulating cells at the G1/S border of the cell cycle. This approach facilitates the study of specific cell cycle phases and the effects of various treatments on cell cycle progression (Pedrali-Noy et al., 1980).

Impact on Cellular Differentiation and Development

Aphidicolin-17-monoacetate's role extends beyond cell cycle inhibition to influencing cellular differentiation and development. Studies have shown that inhibiting DNA synthesis can lead to differentiation in certain cell types. For instance, Stephens et al. (1986) observed that aphidicolin treatment in sea urchin embryos blocked cell division but allowed developmental processes to continue, indicating that DNA synthesis and cell division are not always essential for differentiation. This finding opens avenues for researching the mechanisms underlying cell differentiation and the potential induction of differentiation in stem cells or cancer cells (Stephens et al., 1986).

特性

分子式 |

C22H36O5 |

|---|---|

分子量 |

380.5 g/mol |

IUPAC名 |

[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22-/m0/s1 |

InChIキー |

GAPINCSXTLCIPV-BORIEPGUSA-N |

異性体SMILES |

CC(=O)OC[C@]1(CC[C@]23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O |

正規SMILES |

CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |

同義語 |

aphidicolin-17-acetate aphidicolin-17-monoacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)